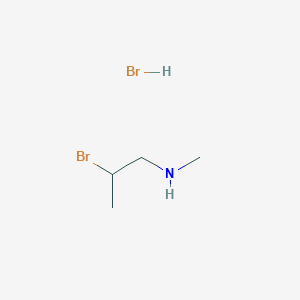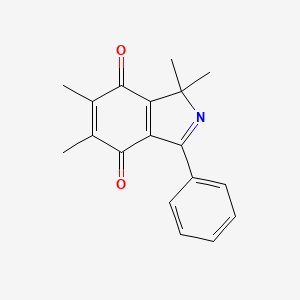
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a thiophene halide with a boronic ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It serves as a building block for the construction of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s potential applications in biology and medicine are still under investigation. It may be used in the development of new drugs or as a tool in biochemical research.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects depends on the specific reaction or application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boronic Esters: Compounds similar to (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)prop-1-en-1-yl)-1,3,2-dioxaborolane but with different substituents.
Thiophene Derivatives: Compounds containing a thiophene ring with various functional groups.
Uniqueness
This compound is unique due to its combination of a thiophene ring and a dioxaborolane ring
Eigenschaften
Molekularformel |
C13H19BO2S |
|---|---|
Molekulargewicht |
250.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(E)-2-thiophen-2-ylprop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO2S/c1-10(11-7-6-8-17-11)9-14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/b10-9+ |
InChI-Schlüssel |
WDLYPWXOHWTCBS-MDZDMXLPSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CS2 |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



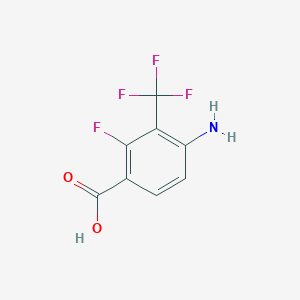

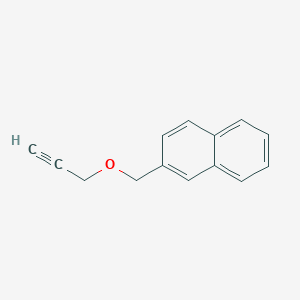

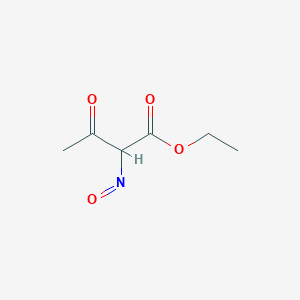
![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
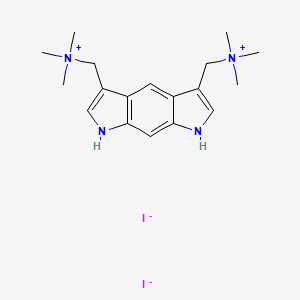
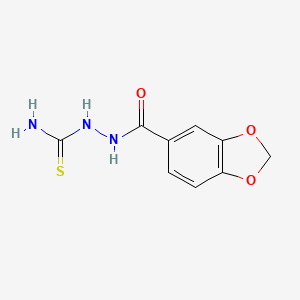
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)
